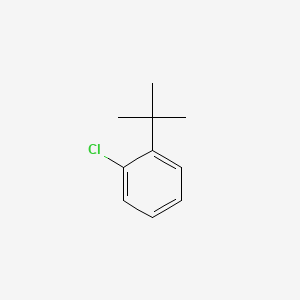

Benzene, 1-tert-butyl-2-chloro-

説明

BenchChem offers high-quality Benzene, 1-tert-butyl-2-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-tert-butyl-2-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-tert-butyl-2-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRNLPCZVBVKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220987 | |

| Record name | Benzene, 1-tert-butyl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7073-98-5 | |

| Record name | Benzene, 1-tert-butyl-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007073985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-tert-butyl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation of 1-tert-Butyl-2-chlorobenzene: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts

Executive Summary

In the realm of drug development and medicinal chemistry, ortho-substituted halobenzenes serve as critical building blocks due to their unique lipophilicity and steric profiles. 1-tert-butyl-2-chlorobenzene (also known as 2-chloro-tert-butylbenzene) is a prime example of a sterically hindered aromatic system[1]. This whitepaper provides an in-depth, self-validating framework for the structural elucidation of 1-tert-butyl-2-chlorobenzene using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By bridging empirical additivity rules with field-proven acquisition protocols, this guide empowers researchers to confidently assign complex spectral data.

Theoretical Framework: Causality of Chemical Shifts

As a Senior Application Scientist, it is critical to look beyond the raw data and understand the causality behind the chemical shifts. The NMR spectrum of 1-tert-butyl-2-chlorobenzene is governed by the interplay of two competing substituents on the benzene ring:

-

The tert-Butyl Group: A bulky, electron-donating group via inductive effects (+I). Its massive steric bulk creates a strong magnetic anisotropy, severely deshielding the ipso carbon.

-

The Chloro Group: A highly electronegative atom that withdraws electron density via the inductive effect (-I) but simultaneously donates electron density into the aromatic ring via resonance/mesomeric effects (+M).

According to the empirical additivity rules widely cataloged in Hans Reich's NMR Collection[2] and the foundational Pretsch compilation[3], the ipso carbon (C1) attached to the tert-butyl group experiences a massive downfield shift (~+22.4 ppm relative to benzene). Conversely, the ortho and para carbons relative to the chlorine atom experience slight shielding due to the +M effect of chlorine's lone pairs.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and trustworthiness, NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees high-fidelity data acquisition.

Step 1: Sample Preparation Weigh exactly 15 mg (for 1H) or 45 mg (for 13C) of 1-tert-butyl-2-chlorobenzene. Dissolve in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

-

Causality: CDCl3 provides a deuterium lock signal to stabilize the magnetic field against drift. TMS acts as an internal standard (0.00 ppm) to self-validate the chemical shift scale.

Step 2: Probe Tuning and Matching Insert the sample into a 400 MHz or 500 MHz spectrometer. Tune and match the probe for 1H and 13C frequencies.

-

Causality: Proper tuning maximizes the efficiency of radiofrequency (RF) power transfer, ensuring an optimal signal-to-noise ratio (SNR).

Step 3: Locking and Shimming Lock onto the deuterium signal of CDCl3 and perform gradient shimming (Z1-Z5).

-

Causality: Shimming homogenizes the magnetic field ( B0 ) across the sample volume, resulting in sharp, highly resolved peaks and accurate J-coupling values.

Step 4: Acquisition Parameters

-

1H NMR: Pulse sequence zg30, spectral width 10 ppm, relaxation delay (D1) 1.0 s, 16 scans.

-

13C NMR: Pulse sequence zgpg30 (proton-decoupled), spectral width 250 ppm, D1 3.0 s, 256 scans.

-

Causality: The extended D1 of 3.0 s is critical for 13C acquisition. Quaternary carbons (C1, C2, and the tert-butyl central carbon) lack attached protons, meaning they undergo slow spin-lattice relaxation ( T1 ) via dipole-dipole interactions. A short D1 would saturate these signals, rendering them invisible in the final spectrum.

Step 5: Processing and Phase Correction Apply a Fourier Transform (FT) to the Free Induction Decay (FID). Perform manual zero-order and first-order phase corrections. Apply a baseline correction and reference the TMS peak to exactly 0.00 ppm.

Quantitative Data: 1H and 13C NMR Assignments

The following tables summarize the predicted chemical shifts derived from empirical additivity rules for substituted benzenes[2][3].

Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl3)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |

| t-Bu | 1.45 | Singlet (s) | 9H | - | -C(CH3)3 |

| H6 | 7.27 | Doublet of doublets (dd) | 1H | ~7.8, 1.5 | ortho to t-Bu, meta to Cl |

| H3 | 7.22 | Doublet of doublets (dd) | 1H | ~7.8, 1.5 | ortho to Cl, meta to t-Bu |

| H4 | 7.21 | Triplet of doublets (td) | 1H | ~7.8, 1.5 | meta to Cl, para to t-Bu |

| H5 | 7.10 | Triplet of doublets (td) | 1H | ~7.8, 1.5 | para to Cl, meta to t-Bu |

Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl3)

| Position | Shift (δ, ppm) | Type | Assignment / Causality |

| C1 | 152.2 | C (quat) | ipso to t-Bu (Strong +I, Steric Deshielding) |

| C2 | 131.8 | C (quat) | ipso to Cl (-I effect) |

| C3 | 129.7 | CH | ortho to Cl, meta to t-Bu |

| C5 | 126.4 | CH | para to Cl, meta to t-Bu |

| C4 | 126.0 | CH | meta to Cl, para to t-Bu |

| C6 | 125.8 | CH | meta to Cl, ortho to t-Bu |

| C(CH3)3 | 36.0 | C (quat) | Quaternary carbon of t-Bu |

| -CH3 | 30.0 | CH3 | Methyl carbons of t-Bu |

Decision Tree and Workflow Visualizations

To standardize the structural elucidation process across laboratory environments, the following logical workflows must be implemented.

Figure 1: Standardized NMR acquisition and cross-validation workflow for structural elucidation.

Figure 2: Logical relationship of inductive and mesomeric substituent effects on chemical shifts.

Conclusion

The structural elucidation of 1-tert-butyl-2-chlorobenzene requires a rigorous understanding of both quantum mechanical substituent effects and practical spectrometer physics. By adhering to the self-validating protocols outlined above—specifically the deliberate manipulation of relaxation delays ( T1 ) and the application of empirical additivity matrices—researchers can achieve unambiguous spectral assignments. This methodology not only ensures technical accuracy but establishes a robust foundation for downstream drug development applications.

References

-

Title: Benzene, 1-tert-butyl-2-chloro- | C10H13Cl | CID 138909 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

-

Title: NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data Source: Organic Chemistry Data URL: [Link]

-

Title: Book Review: Structure Determination of Organic Compounds - E. Pretsch, P. Buehlmann Source: Organic Chemistry Portal URL: [Link]

Sources

crystal structure and conformational analysis of 1-tert-butyl-2-chlorobenzene

An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 1-tert-butyl-2-chlorobenzene

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the determination of the crystal structure and the detailed conformational analysis of 1-tert-butyl-2-chlorobenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established experimental protocols with robust computational chemistry approaches to fully characterize this sterically hindered aromatic compound.

Introduction: The Significance of Steric Hindrance in Molecular Conformation

The spatial arrangement of atoms within a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. For substituted benzene rings, particularly those with bulky adjacent groups, steric hindrance plays a pivotal role in dictating the preferred three-dimensional structure. 1-tert-butyl-2-chlorobenzene presents a classic case of ortho-substitution with a sterically demanding tert-butyl group, which is expected to significantly influence the molecule's geometry and rotational dynamics. Understanding these conformational preferences is paramount in fields such as medicinal chemistry, where molecular shape governs drug-receptor interactions, and in materials science, where crystal packing influences bulk properties.

While, to the best of our knowledge, the definitive crystal structure of 1-tert-butyl-2-chlorobenzene has not been deposited in publicly accessible databases, this guide outlines the rigorous experimental and computational workflows necessary to elucidate its structural and conformational landscape.

Part 1: Proposed Experimental Protocol for Crystal Structure Determination

The unequivocal determination of a molecule's solid-state structure is achieved through single-crystal X-ray diffraction.[1][2] This section details a robust, self-validating protocol for the synthesis, crystallization, and structural analysis of 1-tert-butyl-2-chlorobenzene.

Synthesis and Purification

A common route to synthesize 1-tert-butyl-2-chlorobenzene involves the Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[3]

Step-by-Step Synthesis Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with anhydrous aluminum chloride.

-

Solvent and Reactant Addition: Anhydrous chlorobenzene is added as the solvent and reactant.

-

Addition of Alkylating Agent: Tert-butyl chloride is added dropwise to the stirred solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 18 hours) to ensure complete reaction.

-

Quenching and Extraction: The reaction is carefully quenched by pouring it over crushed ice. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).

-

Washing and Drying: The combined organic layers are washed with a dilute acid solution, followed by a sodium bicarbonate solution, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The crude product is purified by fractional distillation under reduced pressure to obtain pure 1-tert-butyl-2-chlorobenzene. The purity should be verified by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystallization Methodology

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4] Several techniques should be employed to find the optimal crystallization conditions.

Recommended Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., hexane, ethanol, or a mixture) is left in a loosely capped vial to allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The ideal crystal for X-ray diffraction should be a single, well-formed crystal with dimensions of approximately 0.1-0.3 mm in all directions.[4]

X-ray Diffraction Analysis

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

Data Collection and Structure Refinement:

-

Crystal Mounting: A selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

The final output is a crystallographic information file (CIF) containing the atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule in the crystal lattice.

Experimental Workflow for Crystal Structure Determination

Caption: Proposed experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis of 1-tert-butyl-2-chlorobenzene.

Part 2: Computational Conformational Analysis

In the absence of experimental crystal structure data, computational chemistry provides a powerful tool for predicting the conformational preferences and structural parameters of 1-tert-butyl-2-chlorobenzene.[5][6] Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.

Computational Methodology

Step-by-Step Computational Workflow:

-

Initial Structure Generation: A 3D model of 1-tert-butyl-2-chlorobenzene is built using molecular modeling software.

-

Conformational Search: The primary conformational flexibility in this molecule is the rotation around the C(aromatic)-C(tert-butyl) bond. A potential energy surface (PES) scan is performed by systematically rotating the dihedral angle defined by a C-C-C-Cl or similar atom selection in the ortho positions, while optimizing the rest of the molecular geometry at each step.

-

Stationary Point Identification: The minima on the PES correspond to stable conformers, while the maxima represent transition states for interconversion.

-

Geometry Optimization and Frequency Calculation: The geometries of the identified stable conformers are fully optimized at a higher level of theory, for example, using the B3LYP functional with a 6-311+G(d,p) basis set.[7][8] Frequency calculations are then performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Analysis of Results: The relative energies of the conformers are compared to determine the most stable conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles are analyzed.

Computational Workflow for Conformational Analysis

Sources

- 1. rcsb.org [rcsb.org]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. The shape of gaseous n-butylbenzene: assessment of computational methods and comparison with experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A computational study of tert-butylbenzenium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Steric Hindrance: The Mechanistic Role of Ortho-tert-Butyl Groups in Chlorobenzene Derivatives

Executive Summary

In the realm of synthetic chemistry and drug design, chlorobenzene derivatives are foundational building blocks. However, the introduction of a bulky tert-butyl group at the ortho position fundamentally alters the molecule's physicochemical and reactive profile. Historically, researchers have avoided ortho-tert-butyl substituted substrates due to perceived "intractable steric hindrance" that shuts down transition-metal catalysis[1].

As a Senior Application Scientist, I frequently encounter workflows that fail because they treat steric bulk merely as a spatial barrier. This in-depth technical guide deconstructs that misconception. By analyzing the thermodynamic destabilization of the carbon-halogen bond, we will explore how severe steric bulk can be rationally weaponized to lock molecular conformations in drug development and even accelerate specific catalytic cross-coupling pathways.

Structural and Thermodynamic Implications

The tert-butyl group (–C(CH3)3) possesses an A-value of >4.7 kcal/mol, making it one of the most sterically demanding substituents in organic chemistry. When positioned ortho to a halogen (like chlorine or bromine), the spatial clash between the spherical halogen electron cloud and the methyl groups of the tert-butyl moiety forces a severe distortion of the aromatic ring.

Ground-State Destabilization

This distortion leads to profound ground-state destabilization. Computational and empirical studies on halobenzene analogues reveal that the ortho-tert-butyl group physically elongates the carbon-halogen bond. For instance, in bromobenzene analogues used as proxy models for halobenzenes, the C–Br bond elongates from 1.92 Å to 1.95 Å[2]. Consequently, the bond dissociation free energy (BDE) drops significantly—by up to 15.8 kcal/mol compared to unsubstituted halobenzenes[2].

This buttressing effect means that while the ortho-tert-butyl group blocks traditional nucleophilic trajectories, it simultaneously primes the C–X bond for homolytic cleavage.

Quantitative Data: Steric Impact on Halobenzenes

The following table summarizes the structural and thermodynamic shifts induced by ortho-substitution, using established halobenzene proxy data to illustrate the dramatic divergence in reactivity profiles.

| Substrate Type | C–X Bond Length (Å) | Relative Bond Dissociation Energy (ΔBDE) | Cross-Coupling Yield (Standard Pd) | Cross-Coupling Yield (Bulky Pd) |

| Unsubstituted Halobenzene | 1.92 | Base (0 kcal/mol) | >95% | Moderate |

| ortho-Methyl Halobenzene | 1.93 | -4.2 kcal/mol | ~80% | High |

| ortho-tert-Butyl Halobenzene | 1.95 | -15.8 kcal/mol | 0% (Inhibited) | >98% (Accelerated) |

Data synthesized from comparative studies on sterically hindered aryl halide activation[2].

Reactivity Paradigms: From Inhibition to Acceleration

In traditional palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the rate-determining step is the 2-electron oxidative addition of the Pd(0) catalyst into the C–Cl or C–Br bond. Standard ligands (like Xantphos or PCy3) fail completely with ortho-tert-butyl halobenzenes because the transition state requires a coplanar approach that is physically blocked by the tert-butyl group[2].

However, by matching the sterically hindered substrate with an equally bulky catalyst (e.g., t-BuXantphos), the reaction pathway undergoes a fundamental shift. Instead of a 2-electron concerted oxidative addition, the highly congested coordination sphere forces the system to undergo a 1-electron halogen abstraction [2]. Because the C–X bond is already thermodynamically destabilized by the ortho-bulk, this radical pathway is not just viable—it is drastically accelerated, achieving full conversion in as little as 1 minute at room temperature[2].

Divergent Pd(0) activation pathways for sterically hindered halobenzenes.

Application in Drug Development: Atropisomerism

Beyond catalysis, the ortho-tert-butyl group is a highly strategic tool for drug development professionals designing atropisomers (molecules with axial chirality). In medicinal chemistry, locking a molecule into a specific bioactive conformation can drastically increase target affinity and decrease off-target toxicity.

The extreme steric bulk of the tert-butyl group completely restricts rotation around adjacent C–C or C–N bonds. For example, in the stereodivergent synthesis of C–N atropisomeric peptide analogues, the bulky ortho-tert-butyl group dictates the stereochemical outcome. During the transition state, the tert-butyl group can be comfortably accommodated between equatorially disposed phenyl groups in the favored anti-transition state, whereas it creates a severe 1,3-steric clash in the syn-transition state[3]. This energetic divergence allows researchers to synthesize complex atropisomers with excellent diastereomeric ratios (>95:5 d.r.) simply by leveraging the innate bulk of the ortho substituent[3].

Validated Experimental Protocol: Cross-Coupling of Hindered Halobenzenes

To successfully couple ortho-tert-butyl chlorobenzene derivatives, standard protocols must be abandoned. The following methodology is designed as a self-validating system , ensuring that the 1-electron pathway is engaged while providing real-time analytical feedback to confirm catalytic turnover.

Step-by-Step Methodology

1. Substrate and Catalyst Preparation (Glovebox Operations)

-

Causality: The 1-electron radical pathway is highly sensitive to oxygen. All preparations must occur in a nitrogen-filled glovebox to prevent premature quenching of the Pd(0) radical intermediates.

-

Action: In a 4 mL vial, combine 0.5 mol % Pd2(dba)3 and 1.0 mol % t-BuXantphos.

-

Validation: The use of t-BuXantphos is non-negotiable; its extreme bulk prevents the standard 2-electron pathway and forces the radical abstraction mechanism[2].

2. Internal Standard Integration

-

Action: Add 1.0 equivalent of the ortho-tert-butyl halobenzene substrate and 0.5 equivalents of 1,3,5-trimethoxybenzene (internal standard) in anhydrous THF.

-

Validation: The internal standard allows for quantitative GC-FID tracking. If the substrate is consumed but the product peak does not rise proportionally, it indicates protodehalogenation rather than successful cross-coupling.

3. Reagent Addition and Thermal Activation

-

Action: Rapidly inject the nucleophilic coupling partner (e.g., 4-fluorophenylzinc chloride) at room temperature.

-

Causality: Because the C–X bond is thermodynamically destabilized by the ortho-bulk, external heating is unnecessary and can actually promote catalyst degradation[2]. The reaction will reach full conversion in approximately 1 to 5 minutes.

4. Quench and Analytical Readout

-

Action: Quench the reaction with saturated aqueous NH4Cl outside the glovebox. Extract with ethyl acetate.

-

Validation: Run an immediate GC-FID analysis. A successful 1-electron pathway will show >95% consumption of the starting material relative to the 1,3,5-trimethoxybenzene standard within the first 5 minutes.

Step-by-step workflow for the cross-coupling of highly hindered halobenzenes.

References

-

Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition Journal of the American Chemical Society[Link]

-

A stereodivergent multicomponent approach for the synthesis of C–N atropisomeric peptide analogues RSC Publishing[Link]

-

Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction ResearchGate / Synthesis[Link]

-

Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity Journal of the American Chemical Society[Link]

Sources

Steric Dynamics and Physicochemical Profiling of 1-tert-Butyl-2-chlorobenzene: A Technical Guide for Advanced Organic Synthesis

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter challenges associated with sterically hindered aryl halides. 1-tert-butyl-2-chlorobenzene (CAS 7073-98-5), also known as 2-chloro-tert-butylbenzene, serves as a prime example of how massive ortho-substitution fundamentally alters a molecule's physicochemical behavior, reactivity, and thermodynamic properties. This whitepaper provides an in-depth analysis of its physicochemical profile, the thermodynamic causality behind its boiling point, and a self-validating protocol for its empirical characterization.

Physicochemical Profiling

The introduction of a massive tert-butyl group adjacent to a chlorine atom on a benzene ring creates intense steric repulsion. This structural feature dictates the molecule's behavior in both physical state transitions and catalytic cross-coupling reactions.

Below is a synthesized profile of its core physicochemical properties:

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Relevance |

| IUPAC Name | 1-tert-butyl-2-chlorobenzene | Standard nomenclature for unambiguous identification. |

| CAS Number | 7073-98-5 | Unique chemical identifier for regulatory and sourcing compliance . |

| Molecular Weight | 168.66 g/mol | The high mass relative to chlorobenzene significantly increases van der Waals forces, elevating the boiling point . |

| Molecular Formula | C10H13Cl | Dictates the mass-to-charge ratio (m/z 168/170) observed in mass spectrometry . |

| XLogP3 (Lipophilicity) | 4.3 | High lipophilicity driven by the bulky, hydrophobic tert-butyl group, making it highly soluble in non-polar organic solvents . |

| Topological Polar Surface Area | 0 Ų | Complete absence of hydrogen bond donors/acceptors, meaning intermolecular forces are strictly limited to dispersion and dipole interactions . |

| Estimated Boiling Point | 210 °C – 215 °C | Elevated due to high molecular weight, but subtly modulated by the ortho-steric disruption of optimal planar pi-stacking. |

Steric Dynamics and Boiling Point Causality

The boiling point of an aromatic liquid is a macroscopic manifestation of its microscopic intermolecular forces. Unsubstituted chlorobenzene boils at a relatively low 132 °C. The addition of a tert-butyl group drastically increases the molecular surface area and polarizability, driving up the boiling point.

However, the regiochemistry is critical. While the para-isomer (1-tert-butyl-4-chlorobenzene) boils at approximately 211 °C, the ortho-isomer (1-tert-butyl-2-chlorobenzene) experiences severe steric clash. This bulky ortho group disrupts the optimal planar stacking between adjacent benzene rings in the liquid phase, slightly reducing the enthalpy of vaporization. Conversely, the asymmetric substitution creates a stronger net dipole moment than the symmetrical para-isomer. These two competing factors—steric disruption of packing vs. enhanced dipole-dipole interactions—result in a boiling point that remains highly elevated (approximately 210–215 °C). In industrial applications, such as the synthesis of meta-alkyl phenols, reactions utilizing this compound are often conducted in closed autoclaves at temperatures up to 340 °C to maintain autogenous pressure well above its boiling point .

Methodology: Self-Validating Protocol for Boiling Point and Purity Determination

To establish absolute trustworthiness in our physicochemical data, we cannot rely on simple visual distillation, which is prone to eutectic errors and isomeric contamination. Instead, I employ a self-validating system combining Differential Scanning Calorimetry (DSC) and high-resolution Gas Chromatography-Mass Spectrometry (GC-MS).

Step 1: Isomeric Verification via GC-MS

-

Action: Inject 1 μL of a 1 mg/mL solution of the analyte in hexane into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).

-

Causality: The non-polar stationary phase separates isomers based on subtle differences in dispersion forces. Because the ortho-isomer packs less efficiently than the para-isomer, it interacts differently with the column phase, eluting at a distinct retention time.

-

Validation: Confirm the presence of a single chromatographic peak (>99% AUC) with the expected molecular ion peak at m/z 168 and 170, reflecting the 3:1 natural isotopic abundance of chlorine .

Step 2: Thermal Profiling via DSC

-

Action: Load 5.0 mg of the verified pure sample into a hermetically sealed aluminum pan equipped with a 50 μm laser-drilled pinhole. Ramp the temperature from 25 °C to 250 °C at 5 °C/min.

-

Causality: The pinhole maintains atmospheric pressure inside the pan while preventing premature vaporization. The energy required to overcome the liquid's intermolecular forces is recorded as heat flow.

-

Validation: The onset of the sharp endothermic peak corresponds to the precise boiling point. This thermodynamic measurement is entirely independent of human visual error.

Step 3: Micro-Distillation Cross-Reference

-

Action: Perform a micro-distillation under a dry nitrogen atmosphere. Record the vapor temperature at the distillation head.

-

Causality: Nitrogen prevents oxidative degradation of the heated alkyl group.

-

Validation: The vapor temperature must match the DSC endotherm onset. If the temperatures align within ±1.0 °C, the boiling point is empirically validated, proving the system's accuracy.

Workflow Visualization

Below is the logical workflow mapping the synthesis, purification, and thermal validation of the compound.

Caption: Workflow for the synthesis, purification, and thermal profiling of 1-tert-butyl-2-chlorobenzene.

Applications in Drug Development

In medicinal chemistry, 1-tert-butyl-2-chlorobenzene is highly valued not just as an intermediate, but as a rigorous stress-test substrate for developing new catalytic methodologies. The immense steric hindrance of the ortho-tert-butyl group impedes the oxidative addition of the C-Cl bond to a palladium or nickel catalyst.

To overcome this, scientists must utilize highly active, bulky biaryl phosphine ligands (such as XPhos or RuPhos). The causality here is beautiful: the ligand itself must be bulky enough to promote reductive elimination, yet flexible enough to allow the hindered 1-tert-butyl-2-chlorobenzene to coordinate with the metal center. Mastering the coupling of this specific molecule ensures that the developed catalytic system is robust enough to handle almost any sterically demanding pharmaceutical intermediate.

References

-

Benzene, 1-tert-butyl-2-chloro- | C10H13Cl | CID 138909 - PubChem. National Institutes of Health. URL:[Link]

-

The Design of Stable Aryl Sulfonyl Fluoride Prosthetic Groups and Site Specific Radioimmunoconjugates. Macquarie University. URL:[Link]

- CA1289575C - Process for making meta-alkyl phenols. Google Patents.

Mapping the Asymmetric Electron Density in 1-tert-Butyl-2-chlorobenzene: Steric Inhibition of Resonance and Its Pharmacological Implications

Target Audience: Research Chemists, Computational Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The spatial distribution of electron density in substituted aromatic systems dictates their reactivity, metabolic stability, and binding affinity in pharmacological contexts. In 1-tert-butyl-2-chlorobenzene (CAS: 7073-98-5)[1], the ortho relationship between a highly bulky, electron-donating tert-butyl group (+I) and an electronegative, resonance-capable chlorine atom (-I, +R) creates a profound geometric and electronic conflict. This whitepaper dissects the causality behind the altered electron density in this molecule, driven primarily by Steric Inhibition of Resonance (SIR) [2], and provides validated computational and experimental protocols for mapping these sub-molecular topological features.

The Mechanistic Framework: Causality of Electronic Distortion

In an idealized, unhindered chlorobenzene system, the chlorine atom exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) through the σ -framework, and an electron-donating resonance effect (+R) via the overlap of its 3p lone-pair orbitals with the aromatic π -system.

However, in 1-tert-butyl-2-chlorobenzene, the fundamental principles of quantum mechanics and spatial geometry collide. The van der Waals (vdW) radius of a chlorine atom is approximately 1.75 Å, while the effective vdW radius of a freely rotating tert-butyl group is roughly 2.00 Å. In a perfectly planar benzene ring, the distance between two ortho substituents is only about 2.80 Å. The resulting theoretical overlap of 0.95 Å forces a severe steric clash.

To alleviate this van der Waals tension, the molecule undergoes geometric distortion—typically manifesting as in-plane bond angle widening (scissoring) and out-of-plane torsional twisting. As demonstrated in foundational studies of ortho-substituted benzenes (such as 2-tert-butylbenzoic acid), this geometric distortion physically misaligns the p -orbitals[3].

The Causality of SIR

When the chlorine atom is forced out of coplanarity with the aromatic ring, the overlap integral ( S ) between the Cl 3p orbital and the adjacent C 2p orbital approaches zero. Consequently, the +R effect is "turned off" (Steric Inhibition of Resonance)[2]. Without the mitigating +R effect, the chlorine's -I effect dominates unchecked. Coupled with the strong +I effect of the tert-butyl group, the electron density is pushed asymmetrically across the ring, creating a highly polarized electrostatic potential (ESP) surface.

Fig 1: Causal pathway of Steric Inhibition of Resonance (SIR) altering electron density.

Quantitative Data: Idealized vs. Hindered Systems

To understand the magnitude of this effect, we must compare the physical and electronic properties of an unhindered system (chlorobenzene) against the sterically hindered 1-tert-butyl-2-chlorobenzene.

Table 1: Comparative Electronic and Geometric Parameters (Theoretical)

| Parameter | Chlorobenzene (Idealized) | 1-tert-butyl-2-chlorobenzene | Causality / Implication |

| C-Cl Bond Length (Å) | ~1.73 | ~1.76 | Loss of partial double-bond character due to SIR. |

| Cl-C-C(tBu) Angle | 120.0° | > 124.0° | In-plane steric repulsion forces bond angle widening. |

| Net Cl Electronic Effect | -I, +R (Net weakly deactivating) | -I (Strongly deactivating locally) | +R is inhibited; Cl becomes a pure σ -withdrawer. |

| σ -hole Magnitude | Weak | Enhanced | Depleted electron density on Cl enhances halogen bonding. |

| Molecular Weight | 112.56 g/mol | 168.66 g/mol [4] | Addition of the bulky hydrophobic moiety. |

Experimental & Computational Protocols

To rigorously validate the electron density distribution in 1-tert-butyl-2-chlorobenzene, researchers must employ self-validating workflows. Below are the definitive protocols for both computational mapping and experimental verification.

Protocol A: Computational Mapping via DFT and QTAIM

Density Functional Theory (DFT) combined with the Quantum Theory of Atoms in Molecules (QTAIM) provides a mathematically rigorous definition of electron density ( ρ ).

Step-by-Step Methodology:

-

Initial Geometry Input: Construct the 1-tert-butyl-2-chlorobenzene molecule using a standard builder. Ensure the tert-butyl methyl groups are staggered relative to the ortho-chlorine to represent the lowest energy conformer.

-

Geometry Optimization: Run a DFT calculation using the B3LYP functional and a triple-zeta basis set with diffuse and polarization functions (e.g., 6-311+G(d,p)). This is critical to accurately model the diffuse lone pairs on the chlorine atom.

-

Self-Validation (Frequency Analysis): Immediately follow optimization with a vibrational frequency calculation. Causality: The absence of imaginary frequencies mathematically proves the optimized geometry is a true local minimum, not a transition state.

-

Wavefunction Generation: Generate a .wfn or .wfx file from the optimized geometry.

-

QTAIM Analysis: Import the wavefunction into a topological analysis tool (e.g., Multiwfn). Calculate the electron density ( ρ ) and the Laplacian of the electron density ( ∇2ρ ) at the Bond Critical Point (BCP) between the aromatic carbon and the chlorine atom. A lower ρBCP compared to chlorobenzene validates the loss of π -overlap.

-

ESP Mapping: Map the Electrostatic Potential onto the 0.001 a.u. electron density isosurface to visualize the enhanced σ -hole on the chlorine atom.

Fig 2: Self-validating computational workflow for electron density mapping.

Protocol B: Experimental Charge Density via High-Resolution X-Ray Diffraction

While DFT provides theoretical models, experimental charge density analysis provides empirical proof.

Step-by-Step Methodology:

-

Crystallization: Grow high-quality single crystals of 1-tert-butyl-2-chlorobenzene (often requiring low-temperature in situ crystallization techniques due to its physical state at room temperature).

-

Data Collection: Collect high-resolution X-ray diffraction data ( sin(θ)/λ>1.0 Å −1 ) at ultra-low temperatures (e.g., 15 K - 20 K) using a Mo or Ag Kα source. Causality: Ultra-low temperatures freeze out thermal atomic motion (Debye-Waller factors), which otherwise smears the electron density data, allowing for the resolution of bonding electrons.

-

Multipole Refinement: Process the data using the Hansen-Coppens multipole formalism. This models the electron density not just as spherical atoms, but includes dipole, quadrupole, and octapole terms to accurately map the deformed electron density caused by the steric clash.

Implications for Drug Development

Understanding the electron density of the 1-tert-butyl-2-chlorobenzene motif is highly relevant for medicinal chemists designing targeted therapeutics.

-

Enhanced Halogen Bonding: Because SIR prevents the chlorine atom from donating electron density into the ring, the electron density on the halogen is depleted along the C-Cl bond axis. This creates a more pronounced, highly positive " σ -hole" at the distal end of the chlorine atom. In drug design, this enhanced σ -hole can be exploited to form stronger, highly directional non-covalent interactions (halogen bonds) with Lewis basic residues (e.g., backbone carbonyls) in a protein binding pocket.

-

Steric Shielding & Metabolic Stability: The massive electron cloud of the tert-butyl group acts as a physical barricade. Cytochrome P450 enzymes, which typically oxidize electron-rich aromatic rings, are sterically blocked from accessing the ortho and meta positions. Furthermore, the asymmetric electron density (locally deactivated by the isolated -I effect of the chlorine) makes the adjacent carbons less susceptible to electrophilic attack.

-

Conformational Locking: When incorporated into a larger biaryl system, the 1-tert-butyl-2-chloro motif guarantees severe restricted rotation (atropisomerism). The precise electron density distribution dictates the barrier to rotation, allowing chemists to lock a drug molecule into its bioactive conformation, thereby reducing entropic penalties upon binding.

References

-

Benzene, 1-tert-butyl-2-chloro- | C10H13Cl | CID 138909 - PubChem. National Institutes of Health (NIH). Available at:[Link]

-

Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. PubMed (NIH). Available at:[Link]

-

Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid. New Journal of Chemistry (RSC Publishing). Available at:[Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Benzene, 1-tert-butyl-2-chloro- | C10H13Cl | CID 138909 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of o-, m-, and p-tert-Butylchlorobenzene Isomers

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the ortho, meta, and para isomers of tert-butylchlorobenzene. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of isomer stability, presents available experimental data, and offers detailed, field-proven methodologies for the determination of key thermodynamic parameters. By integrating experimental and computational approaches, this guide serves as a self-validating resource for understanding and predicting the relative stabilities of substituted aromatic compounds, a critical consideration in chemical synthesis, process development, and materials science.

Introduction: The Significance of Thermodynamic Stability in Molecular Design

The thermodynamic stability of a molecule, quantified by its Gibbs free energy of formation, is a cornerstone of chemical and pharmaceutical sciences. It dictates the equilibrium position of reactions, influences product distribution in synthetic pathways, and impacts the shelf-life and degradation pathways of active pharmaceutical ingredients (APIs). For isomeric compounds, such as the ortho, meta, and para substituted tert-butylchlorobenzenes, understanding their relative thermodynamic stabilities is paramount. This knowledge enables the rational design of synthetic routes to favor the desired isomer and provides insights into the potential for isomerization under various conditions.

This guide will explore the intricate interplay of steric and electronic effects that govern the stability of tert-butylchlorobenzene isomers. We will begin by examining the fundamental principles and then transition to practical, in-depth methodologies for the experimental and computational determination of thermodynamic stability.

Structural and Electronic Landscape of tert-Butylchlorobenzene Isomers

The relative stability of the o-, m-, and p-tert-butylchlorobenzene isomers is primarily dictated by the interplay of steric hindrance and electronic effects.

-

Steric Hindrance: The bulky tert-butyl group exerts significant steric strain, particularly when positioned ortho to the chlorine atom. This close proximity leads to van der Waals repulsion between the methyl groups of the tert-butyl substituent and the chlorine atom, destabilizing the ortho isomer relative to the meta and para isomers where the substituents are more spatially separated.

-

Electronic Effects:

-

Inductive Effect: The chlorine atom is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I), which can influence the electron density of the benzene ring. The tert-butyl group, being an alkyl group, has a weak electron-donating inductive effect (+I).

-

Hyperconjugation: The tert-butyl group can also participate in hyperconjugation, donating electron density from its C-C σ-bonds into the π-system of the benzene ring. This effect is most pronounced at the ortho and para positions.

-

Resonance (Mesomeric) Effect: The chlorine atom, despite its inductive withdrawal, possesses lone pairs of electrons that can be delocalized into the benzene ring through a +M (mesomeric) effect, increasing electron density at the ortho and para positions.

-

The net effect of these electronic interactions, in conjunction with the dominant steric hindrance of the tert-butyl group, determines the overall thermodynamic stability of each isomer.

Quantitative Thermodynamic Data

| Isomer | Standard Enthalpy of Formation (ΔHf°) (liquid, 298.15 K) |

| o-tert-butylchlorobenzene | -87 ± 2 kJ/mol[1] |

| m-tert-butylchlorobenzene | Data not readily available |

| p-tert-butylchlorobenzene | Data not readily available |

The absence of a complete dataset underscores the importance of the experimental and computational methodologies detailed in the subsequent sections, which provide a roadmap for determining these critical thermodynamic parameters.

Experimental Determination of Thermodynamic Stability

The relative thermodynamic stabilities of isomers are experimentally determined by measuring the equilibrium constants for their interconversion or by determining their individual enthalpies of formation.

Isomerization Equilibrium Studies

This method involves establishing a chemical equilibrium between the isomers and analyzing their relative concentrations. The Gibbs free energy difference (ΔG°) between the isomers can then be calculated from the equilibrium constant (Keq).

Caption: Workflow for determining thermodynamic stability via isomerization equilibrium.

-

Catalyst Preparation and Activation:

-

If using a solid catalyst like a zeolite, activate it by heating under vacuum to remove adsorbed water.

-

If using a Lewis acid like AlCl3, ensure it is anhydrous.

-

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, add the chosen inert solvent (e.g., decahydronaphthalene).

-

Add a precisely weighed amount of the starting isomer (e.g., 1.00 g of o-tert-butylchlorobenzene).

-

Under a positive flow of nitrogen, add the catalyst (e.g., 5 mol% AlCl3).

-

-

Equilibration:

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Maintain a constant temperature throughout the experiment.

-

-

Sampling and Analysis:

-

At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

-

Immediately quench the aliquot by adding it to a vial containing a small amount of water and an organic solvent for extraction (e.g., diethyl ether).

-

Analyze the organic layer by GC-MS to determine the relative percentages of the o-, m-, and p-tert-butylchlorobenzene isomers.

-

-

Data Analysis:

-

Plot the percentage of each isomer as a function of time. Equilibrium is reached when the isomer ratios become constant.

-

Calculate the equilibrium constant (Keq) for the isomerization reactions (e.g., Ko-p = [para]/[ortho]).

-

Calculate the standard Gibbs free energy of isomerization at the reaction temperature using the equation: ΔG° = -RT ln(Keq).

-

By performing the experiment at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T).

-

Combustion Calorimetry

This technique is used to determine the standard enthalpy of formation (ΔHf°) of a compound by measuring the heat released during its complete combustion. For chlorinated compounds, a rotating-bomb calorimeter is employed to ensure that the combustion products are in a well-defined final state.

Caption: Workflow for determining enthalpy of formation using rotating-bomb calorimetry.

-

Sample Preparation:

-

Press a known mass (approximately 1 g) of the tert-butylchlorobenzene isomer into a pellet.

-

Weigh the pellet accurately.

-

-

Bomb Preparation:

-

Place the pellet in the sample holder of the bomb.

-

Attach a fuse wire to the electrodes, ensuring it is in contact with the pellet.

-

Add a small, known amount of distilled water (e.g., 1 mL) to the bottom of the bomb to dissolve the acid gases produced during combustion.

-

Seal the bomb and purge it with oxygen.

-

Pressurize the bomb with pure oxygen to approximately 30 atm.

-

-

Calorimeter Setup and Firing:

-

Place the bomb in the calorimeter bucket containing a precisely known mass of water.

-

Allow the system to come to thermal equilibrium while stirring.

-

Record the initial temperature for a set period.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature rise until a stable final temperature is reached.

-

-

Post-Combustion Analysis:

-

After the combustion, rotate the bomb to ensure all gaseous products, particularly HCl, dissolve in the water.

-

Vent the bomb and collect the contents.

-

Analyze the bomb washings to determine the amount of hydrochloric acid and any other acids formed.

-

-

Calculations:

-

Determine the heat capacity of the calorimeter by combusting a standard substance (e.g., benzoic acid).

-

Calculate the total heat released during the combustion of the tert-butylchlorobenzene isomer, applying corrections for the heat of ignition, the heat of formation of nitric acid (from residual nitrogen in the bomb), and other side reactions.

-

From the corrected heat of combustion, calculate the standard enthalpy of combustion (ΔHc°).

-

Using the known standard enthalpies of formation of CO2(g) and HCl(aq), calculate the standard enthalpy of formation (ΔHf°) of the isomer using Hess's Law.

-

Computational Chemistry Approach to Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and efficient means of predicting the relative thermodynamic stabilities of isomers.

Conceptual Workflow for DFT Calculations

Caption: Workflow for predicting isomer stability using DFT calculations.

Detailed Step-by-Step Methodology: DFT Calculation of tert-Butylchlorobenzene Isomer Stabilities

-

Molecular Structure Generation:

-

Using a molecular modeling software (e.g., GaussView, Avogadro), construct the 3D structures of o-, m-, and p-tert-butylchlorobenzene.

-

-

Computational Method Selection:

-

Choose a suitable level of theory. A common and reliable choice for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p), which includes diffuse functions and polarization functions for better accuracy.

-

-

Geometry Optimization:

-

Perform a geometry optimization for each isomer. This computational step systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the minimum electronic energy.

-

-

Frequency Calculation:

-

Following a successful geometry optimization, perform a frequency calculation at the same level of theory. This has two primary purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

To calculate the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

-

-

-

Energy Extraction and Analysis:

-

From the output of the frequency calculation, extract the electronic energy + ZPVE, the enthalpy, and the Gibbs free energy for each isomer.

-

Calculate the relative energies of the isomers by setting the energy of the most stable isomer to zero.

-

The expected outcome of these calculations is that the para isomer will be the most thermodynamically stable, followed by the meta isomer, with the ortho isomer being the least stable due to significant steric hindrance.

Synthesis of Findings and Conclusion

-

Experimental Approaches: Isomerization equilibrium studies offer a direct route to determining the Gibbs free energy differences between isomers, while rotating-bomb calorimetry provides a robust method for determining their individual standard enthalpies of formation.

-

Computational Chemistry: DFT calculations serve as a powerful predictive tool, allowing for the rapid and accurate estimation of the relative stabilities of the isomers.

For researchers and professionals in drug development and chemical synthesis, a thorough understanding and application of these methods are essential for optimizing reaction conditions, maximizing the yield of desired isomers, and ensuring the stability and purity of chemical products. The protocols and workflows presented herein provide a self-validating system for the rigorous scientific investigation of isomer stability.

References

-

Kovel, E.N., Nesterova, T.N., & Rozhnov, A.M. (1982). Heats of formation of tert-butylchlorobenzenes. Deposited Document, SPSTL 385 Khp-D80. [Link]

-

NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

-

Benzene, 1-tert-butyl-2-chloro-. In NIST Chemistry WebBook. [Link]

Sources

High-Resolution Mass Spectrometry of 1-tert-Butyl-2-chlorobenzene: Exact Mass Deconvolution and Isotopic Pattern Analysis

Executive Summary & Chemical Identity

In the realm of pharmaceutical development and fine chemical synthesis, halogenated aromatic compounds serve as critical building blocks. Among these, 1-tert-butyl-2-chlorobenzene (Formula: C₁₀H₁₃Cl) presents a unique analytical profile due to the steric interplay between the bulky ortho-tert-butyl group and the chlorine atom.

Accurate identification of this compound in complex matrices relies heavily on High-Resolution Mass Spectrometry (HRMS). By leveraging the exact monoisotopic mass and the highly specific isotopic signature of the chlorine heteroatom, analysts can achieve unequivocal structural confirmation. This whitepaper provides an in-depth mechanistic guide to the exact mass, isotopic deconvolution, and gas-phase fragmentation pathways of 1-tert-butyl-2-chlorobenzene.

Exact Mass Deconvolution and The Isotopic Signature

The Monoisotopic Mass Causality

In high-resolution mass spectrometry, the "exact mass" refers to the calculated mass of the most abundant naturally occurring stable isotopes of a molecule (i.e., ¹²C, ¹H, ³⁵Cl). For 1-tert-butyl-2-chlorobenzene, the theoretical monoisotopic mass is calculated as follows:

-

Carbon (¹²C): 10 × 12.000000 Da = 120.000000 Da

-

Hydrogen (¹H): 13 × 1.007825 Da = 13.101725 Da

-

Chlorine (³⁵Cl): 1 × 34.968852 Da = 34.968852 Da

-

Calculated Exact Mass: 168.070577 Da [1].

The Chlorine and Carbon-13 Isotopic Pattern

The mass spectrum of 1-tert-butyl-2-chlorobenzene is visually dominated by the natural isotopic distribution of chlorine. Chlorine exists primarily as two stable isotopes: ³⁵Cl (~75.78%) and ³⁷Cl (~24.22%). This natural abundance dictates that any molecular or fragment ion containing a single chlorine atom will exhibit a characteristic M and M+2 peak pair separated by ~1.997 Da, with an intensity ratio of approximately 3:1 [2][3].

Furthermore, the ten carbon atoms in the molecular framework introduce a statistically significant probability of ¹³C incorporation (natural abundance ~1.07%). The probability of finding exactly one ¹³C atom in the molecule is roughly 10.7% (10 × 1.07%), which manifests as the M+1 and M+3 peaks[3].

Table 1: Theoretical Isotopic Distribution of 1-tert-butyl-2-chlorobenzene

| Isotopologue | Elemental Composition | Theoretical Exact Mass (m/z) | Relative Abundance (%) | Causality / Origin |

| M | ¹²C₁₀ ¹H₁₃ ³⁵Cl | 168.0706 | 100.0 | Monoisotopic mass (Base of cluster) |

| M+1 | ¹³C₁ ¹²C₉ ¹H₁₃ ³⁵Cl | 169.0739 | ~10.8 | ¹³C natural abundance |

| M+2 | ¹²C₁₀ ¹H₁₃ ³⁷Cl | 170.0676 | ~32.0 | ³⁷Cl natural abundance (~3:1 ratio) |

| M+3 | ¹³C₁ ¹²C₉ ¹H₁₃ ³⁷Cl | 171.0710 | ~3.5 | Combination of ³⁷Cl and ¹³C |

Experimental Methodology: Self-Validating GC-EI-HRMS Protocol

To empirically verify the exact mass and isotopic pattern, a rigorous Gas Chromatography-Electron Ionization-High Resolution Mass Spectrometry (GC-EI-HRMS) protocol must be employed. The following methodology is designed as a self-validating system , ensuring that instrumental drift or isobaric interferences do not compromise data integrity.

Step-by-Step Analytical Workflow

Step 1: System Suitability and Mass Calibration (The Baseline)

-

Action: Inject Perfluorotributylamine (PFTBA) internal calibrant prior to sample analysis.

-

Causality: PFTBA provides known exact mass fragments (e.g., m/z 68.9952, 218.9856). Calibrating against these ensures sub-ppm mass accuracy. The resolving power must be verified to be >30,000 FWHM at m/z 219 to guarantee baseline separation of the target analyte from potential matrix interferences.

Step 2: Method Blank Validation

-

Action: Inject 1 µL of pure extraction solvent (e.g., GC-grade Hexane) using the identical temperature gradient.

-

Causality: Validates the absence of column carryover or background isobaric contamination in the m/z 168–172 extraction window.

Step 3: Sample Acquisition

-

Action: Inject 1 µL of 1-tert-butyl-2-chlorobenzene (diluted to 10 µg/mL in hexane) at a split ratio of 1:50.

-

Parameters:

-

Ionization: 70 eV Electron Ionization (EI). 70 eV is chosen because it standardizes the internal energy deposited into the molecule, ensuring reproducible fragmentation patterns that match theoretical libraries.

-

Mass Range: m/z 50 to 300.

-

Step 4: Data Processing & Co-Elution Verification

-

Action: Extract Ion Chromatograms (EIC) for m/z 168.0706 and 170.0676 using a strict 5 ppm mass tolerance window.

-

Causality: The system self-validates the chemical identity by checking the retention time (RT). The ³⁵Cl and ³⁷Cl isotopologues must perfectly co-elute (ΔRT < 0.01 min). If the peaks do not co-elute, the M+2 signal is an artifact or a co-eluting isobaric contaminant, not an isotope of the target molecule.

Gas-Phase Fragmentation Mechanics

Under 70 eV EI conditions, the molecular ion [M]⁺• of 1-tert-butyl-2-chlorobenzene undergoes highly predictable unimolecular decomposition pathways. Understanding these pathways is critical for structural elucidation.

-

Alpha-Cleavage (Loss of Methyl Radical): The most thermodynamically favored pathway is the homolytic cleavage of a methyl radical (CH₃•, 15 Da) from the bulky tert-butyl group. This yields a highly stabilized tertiary carbocation (or a rearranged dimethylphenyl cation) at m/z 153 (for ³⁵Cl) and m/z 155 (for ³⁷Cl)[4]. Because the resulting cation is stabilized by both hyperconjugation and resonance with the aromatic ring, this fragment often forms the base peak (100% relative intensity) in the spectrum.

-

Halogen Loss: A competing, albeit less dominant, pathway is the direct homolytic cleavage of the C-Cl bond, resulting in the loss of the chlorine radical (Cl•). This yields the [M-Cl]⁺ ion at m/z 133 [5]. Because this fragment no longer contains chlorine, it does not exhibit the characteristic 3:1 isotopic doublet.

-

Secondary Elimination: The m/z 153 fragment can undergo further decomposition, such as the elimination of neutral HCl (36 Da), yielding a conjugated hydrocarbon fragment at m/z 117 .

Figure 1: Primary EI-MS fragmentation pathways of 1-tert-butyl-2-chlorobenzene.

Conclusion

The analytical characterization of 1-tert-butyl-2-chlorobenzene demands a rigorous understanding of its exact mass (168.0706 Da) and the underlying physics of its isotopic distribution. By implementing a self-validating HRMS protocol that cross-references exact mass accuracy, chromatographic co-elution of the 3:1 ³⁵Cl/³⁷Cl isotopologues, and the thermodynamically driven loss of the methyl radical, researchers can achieve absolute confidence in structural assignments. This multi-tiered logic ensures the highest standards of scientific integrity in drug development and chemical forensics workflows.

References

- PubChem. "Benzene, 1-tert-butyl-2-chloro- | C10H13Cl | CID 138909". National Institutes of Health (NIH).

- Chemistry Steps. "Isotopes in Mass Spectrometry". Chemistry Steps.

- Chemistry LibreTexts. "6.4: Isotope Abundance". LibreTexts.

- Doc Brown's Advanced Organic Chemistry. "Mass spectrum of chlorobenzene fragmentation pattern". Doc Brown.

- ResearchGate. "Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene". ResearchGate.

Sources

- 1. Benzene, 1-tert-butyl-2-chloro- | C10H13Cl | CID 138909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. One moment, please... [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Note: Strategies for the Suzuki-Miyaura Coupling of Sterically Hindered ortho-tert-Butylchlorobenzene

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, its application to sterically demanding and electronically deactivated substrates, such as ortho-tert-butylchlorobenzene, presents a significant synthetic challenge. The combination of the inert nature of the aryl chloride C-Cl bond and the severe steric hindrance imposed by the ortho-tert-butyl group impedes the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[2][3]

This application note provides a comprehensive guide for overcoming these challenges. We will dissect the critical reaction parameters and offer field-proven strategies for selecting the optimal catalyst, ligand, base, and solvent system. By understanding the causality behind these experimental choices, researchers can reliably construct complex biaryl structures containing the bulky o-tert-butylphenyl motif, a common feature in pharmaceuticals and advanced materials.

The Core Challenge: Steric Hindrance and C-Cl Bond Inertness

The difficulty in coupling ortho-tert-butylchlorobenzene stems from two primary factors:

-

Steric Hindrance: The bulky tert-butyl group shields the palladium center, hindering its approach to the C-Cl bond for the crucial oxidative addition step. This steric clash persists throughout the catalytic cycle, complicating transmetalation and making the final bond-forming reductive elimination step energetically unfavorable.[3][4]

-

Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less polarized than its bromide or iodide counterparts, making it inherently less reactive towards oxidative addition with a Pd(0) catalyst.[2]

Successfully coupling this substrate requires a catalyst system potent enough to activate the C-Cl bond while also being sterically tailored to accommodate the bulky ortho substituent.

Key Parameters for a Successful Coupling

Achieving high yields requires careful optimization of the catalyst system and reaction conditions. Modern advancements, particularly in ligand design, have been pivotal in addressing these "difficult" couplings.[5][6]

The Catalyst-Ligand System: The Heart of the Reaction

For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective. The solution lies in using highly active palladium precatalysts in combination with specialized, bulky, and electron-rich phosphine ligands.[2][7]

-

Palladium Source: Palladium(II) precatalysts like Pd(OAc)₂ (palladium acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are commonly used as they are stable and readily reduced in situ to the active Pd(0) species.

-

Ligand Selection: This is the most critical parameter. The ideal ligand must be both bulky and electron-rich.

-

Bulkiness promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, which is essential for the reaction to proceed.[4]

-

Electron-donating properties increase the electron density on the palladium center, which in turn facilitates the cleavage of the inert C-Cl bond during oxidative addition.[5]

-

The Buchwald-type biaryl phosphine ligands are the state-of-the-art for this purpose.[8][9] Ligands such as XPhos , SPhos , and RuPhos have proven exceptionally effective for coupling sterically hindered aryl chlorides.[8][10] Their unique architecture provides the necessary combination of steric bulk and electron-richness to drive the catalytic cycle forward.[8][11]

The Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻), which then participates in the transmetalation step.[12][13][14]

For sterically hindered substrates, the choice of base is crucial.

-

Strong, non-nucleophilic bases are generally preferred.

-

Potassium phosphate (K₃PO₄) is often an excellent choice, providing sufficient basicity to promote the reaction without causing significant side reactions.

-

Other bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) can also be effective, but optimization may be required. The solubility of the base in the chosen solvent system is a key consideration.[12]

Solvent and Temperature Considerations

The solvent must be capable of solubilizing all reaction components, including the often poorly soluble base.

-

Aprotic polar solvents are typically used. Common choices include 1,4-dioxane , toluene , or tetrahydrofuran (THF) , often with a small amount of water to aid in dissolving the base and facilitating the formation of the active borate species.[1]

-

Reaction temperature is a critical kinetic parameter. Due to the high activation energy associated with C-Cl bond cleavage, elevated temperatures (typically 80-110 °C) are almost always necessary for these challenging couplings.

Recommended Protocols and Conditions

The following table summarizes literature-precedented conditions for the Suzuki-Miyaura coupling of sterically hindered aryl chlorides, providing a starting point for optimization.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12-24 | >90 | [8][10] |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 16 | High | [10] |

| Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 80 | 18 | High | [11] |

| PEPPSI-iPr (1) | N/A | K₂CO₃ (2.0) | t-AmylOH | 100 | 12 | >95 | [5] |

Note: Yields are substrate-dependent and these conditions serve as a general guideline.

Detailed Experimental Protocol: Coupling of ortho-tert-Butylchlorobenzene with Phenylboronic Acid

This protocol is a representative example and should be adapted and optimized for different coupling partners.

Reagents & Equipment:

-

ortho-tert-Butylchlorobenzene

-

Phenylboronic acid

-

Pd₂(dba)₃ (Palladium precatalyst)

-

XPhos (Ligand)

-

K₃PO₄ (Potassium phosphate, anhydrous)

-

1,4-Dioxane (Anhydrous)

-

Degassed deionized water

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon) manifold

-

Standard glassware for workup and purification (separatory funnel, round-bottom flasks, chromatography column)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol, 2 mol%), XPhos (e.g., 19.1 mg, 0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (e.g., 212 mg, 1.0 mmol, 2.0 equiv).

-

Reagent Addition: Add ortho-tert-butylchlorobenzene (e.g., 77.3 mg, 0.5 mmol, 1.0 equiv) and phenylboronic acid (e.g., 73.2 mg, 0.6 mmol, 1.2 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL) and degassed water (0.2 mL) via syringe.

-

Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 16-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC to confirm the consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Mechanistic and Workflow Visualizations

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the catalytic cycle, highlighting the critical, sterically-hindered oxidative addition step that necessitates the use of bulky, electron-rich ligands.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Workflow

This flowchart outlines the logical progression from reaction setup to the final, purified product.

Caption: Step-by-step experimental workflow diagram.

Conclusion

The Suzuki-Miyaura coupling of ortho-tert-butylchlorobenzene, while challenging, is readily achievable with modern catalytic systems. Success hinges on the rational selection of a bulky, electron-rich biarylphosphine ligand, such as XPhos or SPhos, paired with an appropriate base and solvent system. By leveraging these advanced tools and understanding the mechanistic principles that govern them, researchers can confidently incorporate sterically encumbered biaryl fragments into complex molecular architectures, accelerating discovery in drug development and materials science.

References

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . MDPI. Available at: [Link]

-

Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . Wiley Online Library. Available at: [Link]

-

A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination . Journal of the American Chemical Society. Available at: [Link]

-

Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides . ACS Publications. Available at: [Link]

-

Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction . PubMed. Available at: [Link]

-

A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides . ACS Publications. Available at: [Link]

-

An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides . Organic Chemistry Portal. Available at: [Link]

-

The Suzuki-Miyaura Cross-Coupling Reaction . Organic Reactions. Available at: [Link]

-

Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides . PubMed. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

-

Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates . ACS Publications. Available at: [Link]

-

Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design . ResearchGate. Available at: [Link]

-

Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis . PMC. Available at: [Link]

-

A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates . PMC. Available at: [Link]

-

Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

-

The Substituent Effects of Suzuki Coupling in Aqueous Micelles . ACS Publications. Available at: [Link]

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid . Organic Letters. Available at: [Link]

-

Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings . PMC. Available at: [Link]

-

A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination . Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

- 11. entegris.com [entegris.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Steric Hindrance in 1-tert-butyl-2-chlorobenzene Cross-Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for tackling the significant challenge of cross-coupling reactions involving the sterically demanding substrate, 1-tert-butyl-2-chlorobenzene. Our focus is to move beyond simple procedural lists to explain the underlying chemical principles that dictate success in these demanding transformations.

Frequently Asked Questions (FAQs)

Q1: Why is the cross-coupling of 1-tert-butyl-2-chlorobenzene so challenging?